molecular formula C10H14O5 B12274656 Racemic dimethyl 4-oxocyclohexane-1,2-dicarboxylate

Racemic dimethyl 4-oxocyclohexane-1,2-dicarboxylate

Cat. No.: B12274656
M. Wt: 214.21 g/mol
InChI Key: HUKIJZIDGFUNMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRANS-4-OXO-1,2-CYCLOHEXANEDICARBOXYLIC ACID DIMETHYL ESTER involves the esterification of 4-oxo-1,2-cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

TRANS-4-OXO-1,2-CYCLOHEXANEDICARBOXYLIC ACID DIMETHYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

TRANS-4-OXO-1,2-CYCLOHEXANEDICARBOXYLIC ACID DIMETHYL ESTER has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of TRANS-4-OXO-1,2-CYCLOHEXANEDICARBOXYLIC ACID DIMETHYL ESTER involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for esterases, leading to the hydrolysis of the ester bonds and the formation of corresponding acids. This hydrolysis reaction is crucial in various biochemical pathways and can influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

    CIS-4-OXO-1,2-CYCLOHEXANEDICARBOXYLIC ACID DIMETHYL ESTER: Similar in structure but differs in the spatial arrangement of atoms.

    1,2-CYCLOHEXANEDICARBOXYLIC ACID DIMETHYL ESTER: Lacks the keto group at the 4-position.

    4-HYDROXY-1,2-CYCLOHEXANEDICARBOXYLIC ACID DIMETHYL ESTER: Contains a hydroxyl group instead of a keto group at the 4-position.

Uniqueness

TRANS-4-OXO-1,2-CYCLOHEXANEDICARBOXYLIC ACID DIMETHYL ESTER is unique due to its specific configuration and the presence of both ester and keto functional groups. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

dimethyl 4-oxocyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C10H14O5/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h7-8H,3-5H2,1-2H3

InChI Key

HUKIJZIDGFUNMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(=O)CC1C(=O)OC

Origin of Product

United States

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